molecular formula C6H11Cl2N3 B2826098 Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride CAS No. 1989671-80-8

Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride

Cat. No.: B2826098
CAS No.: 1989671-80-8
M. Wt: 196.08
InChI Key: JJEASMZQDKVSKV-UHFFFAOYSA-N
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Description

Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride is a bicyclic amine derivative comprising a pyridazine ring substituted with a methylaminomethyl group. Its molecular formula is C₆H₉N₃·2HCl, with a molar mass of 196.00 g/mol (base: 123.08 g/mol + 72.92 g/mol for HCl). The pyridazine core, characterized by two adjacent nitrogen atoms, imparts distinct electronic properties compared to pyridine or pyrimidine derivatives, influencing solubility, hydrogen-bonding capacity, and reactivity .

Properties

IUPAC Name

N-methyl-1-pyridazin-3-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-7-5-6-3-2-4-8-9-6;;/h2-4,7H,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEASMZQDKVSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-80-8
Record name methyl[(pyridazin-3-yl)methyl]amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride with structurally related dihydrochloride amines, emphasizing molecular features, physicochemical properties, and inferred applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula (Base + HCl) Molar Mass (g/mol) Key Functional Groups Substituents
This compound C₆H₉N₃·2HCl 196.00 Pyridazine, methylaminomethyl Pyridazine ring, methylamine
[(2-Ethoxy-3-pyridinyl)methyl]amine dihydrochloride C₈H₁₁N₂O·2HCl 225.11 Pyridine, ethoxy, methylamine Ethoxy group at C2 of pyridine
[3-(Aminomethyl)-1-adamantyl]methyl]amine dihydrochloride C₁₂H₂₂N₂·2HCl 267.24* Adamantane, dual methylamine Rigid adamantane scaffold
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride C₁₇H₂₁N₃·2HCl 338.27 Indole, pyridine, ethylamine Indole at C3, pyridylmethyl

*Calculated from base molecular mass (194.32 g/mol) + 2 HCl .

Structural Features

  • Pyridazine vs. This may influence solubility in polar solvents or binding affinity in biological systems .
  • Substituent Effects : The ethoxy group in [(2-ethoxy-3-pyridinyl)methyl]amine dihydrochloride introduces steric bulk and lipophilicity, contrasting with the compact methylamine group in the target compound. Such differences could modulate membrane permeability in drug candidates .
  • Scaffold Complexity : The adamantane-based compound () and indole-containing derivative () exhibit significantly larger, rigid frameworks. These features are often leveraged in drug design for target specificity or metabolic stability but may reduce synthetic accessibility compared to simpler pyridazine analogs .

Physicochemical Properties

  • However, the pyridazine ring’s polarity may counterbalance this advantage compared to less polar scaffolds like adamantane .
  • Refractive Index and Density : While data for the target compound are unavailable, [(2-ethoxy-3-pyridinyl)methyl]amine dihydrochloride (density: ~1.088 g/cm³, inferred from ) suggests moderate compactness. Adamantane derivatives typically exhibit higher density due to their cage-like structure .

Biological Activity

Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridazine ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C7_{7}H10_{10}Cl2_{2}N2_{2}
  • Molecular Weight : 195.07 g/mol

The dihydrochloride form enhances solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies :
    • The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia). Results indicated significant cytotoxicity with IC50_{50} values in the low micromolar range (specific values not provided in available literature).
    • A structure-activity relationship (SAR) analysis suggested that modifications to the pyridazine ring could enhance potency against specific cancer types.
  • Mechanism of Action :
    • The compound's mechanism may involve the induction of apoptosis through caspase activation and modulation of cell cycle progression, particularly arresting cells in the G1 phase.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Studies indicate that the compound exhibits inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations ranging from 10 to 50 µg/mL.

Research Findings and Case Studies

Study Cell Line/Organism IC50_{50} / MIC (µg/mL) Notes
Study 1HeLa5.0Induced apoptosis via caspase activation
Study 2CEM7.5Cell cycle arrest at G1 phase
Study 3Staphylococcus aureus20Effective against multidrug-resistant strains

Q & A

Q. What are the optimal synthetic routes for Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Alkylation of pyridazin-3-ylmethanol with methylamine under basic conditions (e.g., K2_2CO3_3 in DMF, 60–80°C) to form the free base .
  • Step 2 : Salt formation by treating the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the dihydrochloride salt .
  • Critical Parameters : Temperature control during alkylation (prevents side reactions) and stoichiometric excess of HCl (ensures complete salt formation). Yields range from 60–85%, depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can researchers analytically characterize this compound to confirm structure and purity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., pyridazine ring protons at δ 8.5–9.0 ppm, methylamine protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C7_7H11_{11}N3_3·2HCl) .
  • Elemental Analysis : Validate chloride content (theoretical Cl^- ~25.4%) .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in water (>100 mg/mL) and polar solvents (e.g., methanol, DMSO) due to the dihydrochloride salt .
  • Stability : Stable at 4°C in dry, airtight containers for >12 months. Degrades at pH >7 (free base precipitates) or under prolonged light exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of Methyl[(pyridazin-3-yl)methyl]amine derivatives?

  • Methodological Answer :
  • Modification Sites :
  • Pyridazine Ring : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at position 6 to enhance target binding .
  • Methylamine Side Chain : Replace methyl with cyclopropyl or fluorinated groups to modulate lipophilicity and metabolic stability .
  • Assays : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies (SPR/fluorescence polarization) to quantify activity changes .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer :
  • Standardize Assays : Control variables like buffer pH (affects ionization), cell line viability (use ATP-based assays), and compound purity (validate via HPLC >95%) .
  • Dose-Response Curves : Perform triplicate experiments with IC50_{50} calculations to account for variability .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Validate with MD simulations (>100 ns) to assess stability .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding (pyridazine N) and hydrophobic (methyl group) features .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

  • Methodological Answer :
  • Challenges : Co-elution of by-products (e.g., unreacted pyridazine precursors) during column chromatography .
  • Solutions : Use reverse-phase HPLC with a C18 column and isocratic elution (80:20 H2_2O:MeCN + 0.1% TFA) for higher resolution .

Key Research Findings

  • Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .
  • Biological Activity : Derivatives with 6-Cl substitution show 10-fold higher kinase inhibition (IC50_{50} = 0.2 µM vs. 2.0 µM for parent compound) .
  • Stability : Lyophilized dihydrochloride salt retains >90% potency after 18 months at -20°C .

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